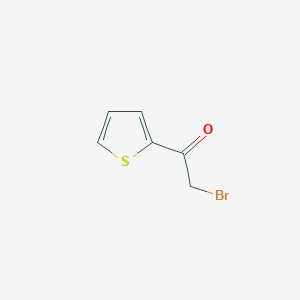

2-(2-Bromoacetyl)thiophene

Description

Significance as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The reactivity of 2-(2-Bromoacetyl)thiophene makes it an invaluable intermediate in the synthesis of a diverse range of heterocyclic compounds. chemimpex.com The presence of both an α-bromoketone and a thiophene (B33073) ring allows for a variety of chemical transformations. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, while the carbonyl group can participate in condensation and cyclization reactions.

This dual reactivity is elegantly exploited in the construction of fused and substituted heterocyclic systems. For instance, it readily reacts with binucleophilic reagents to yield complex scaffolds. Research has demonstrated its reaction with compounds like 2-aminobenzothiazoles and 2-aminothiazole (B372263) to synthesize novel nitrogen-containing heterocycles. researchgate.net Similarly, its reaction with thiocarbamoyl compounds can lead to the formation of thienyl-thiazoles or dithien-2-yl ketones depending on the reaction conditions. researchgate.net The synthesis of various thiazole (B1198619) derivatives is a particularly well-explored area, highlighting the compound's importance in constructing this key pharmacophore. researchgate.netnih.govcolab.ws

The following table provides a glimpse into the synthetic versatility of this compound and its derivatives in constructing heterocyclic systems:

| Reagent | Resulting Heterocyclic System | Reference |

| 2-Aminobenzothiazoles | Imidazo[2,1-b]benzothiazoles | researchgate.net |

| 2-Aminothiazole | Imidazo[2,1-b]thiazoles | researchgate.net |

| Thiocarbamoyl derivatives | Thienyl-thiazoles | researchgate.net |

| Thiobenzamide derivatives | Thiazoles | researchgate.net |

| 2-Aminotetrazole | Imidazo[2,1-b]tetrazole | researchgate.net |

| 2-Aminotriazole | Imidazo[1,2-a] Current time information in Bangalore, IN.frontiersin.orgmdpi.comtriazole | researchgate.net |

| 2-Aminopyridine derivatives | Imidazo[1,2-a]pyridines | researchgate.net |

| 2-Aminobenzimidazole | Imidazo[1,2-a]benzimidazole | researchgate.net |

| Hydrazine derivatives | Pyrazole derivatives | mdpi.com |

| Phenyl isothiocyanate/various reagents | Thiophene, thiadiazole derivatives | scilit.com |

Strategic Importance in Medicinal Chemistry and Advanced Materials Science Research

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key precursor to a multitude of biologically active molecules. nih.gov Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgmdpi.comnih.govacs.orgeurekaselect.comresearchgate.net

Derivatives synthesized from this compound have shown promise in several therapeutic areas. For example, novel thiophene derivatives have demonstrated significant antimicrobial activity against drug-resistant bacteria. frontiersin.orgnih.govacs.org The incorporation of the thiophene moiety can enhance the biological activity of other heterocyclic systems, leading to the development of potent antimicrobial agents. mdpi.comnih.gov Furthermore, research has explored the antioxidant potential of derivatives, with some showing significant radical scavenging capabilities. researchgate.net The versatility of this starting material allows for the synthesis of libraries of compounds for screening against various biological targets, including cancer cell lines and enzymes. acs.orgnih.gov

In the realm of materials science, this compound and its derivatives are utilized in the development of novel organic materials with tailored electronic and optical properties. chemimpex.comresearchgate.net The thiophene ring is a key component in conductive polymers and organic semiconductors due to its electron-rich nature and ability to participate in π-conjugation. chemimpex.comresearchgate.net The reactivity of this compound allows for its incorporation into larger conjugated systems and polymer backbones, which is crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comresearchgate.net

The table below summarizes the diverse applications of thiophene derivatives originating from this compound in medicinal and materials science:

| Application Area | Specific Example/Activity | Reference |

| Medicinal Chemistry | ||

| Antimicrobial | Activity against drug-resistant Gram-negative bacteria | frontiersin.org |

| Potent activity against Pseudomonas aeruginosa | nih.gov | |

| Inhibition of bacterial histidine kinases | acs.org | |

| Antifungal activity | mdpi.com | |

| Anticancer | Antiproliferative activity against various cancer cell lines | nih.gov |

| Antioxidant | Radical scavenging activity | researchgate.net |

| CNS Agents | Potential as anticonvulsant and acetylcholinesterase inhibitors | eurekaselect.comresearchgate.net |

| Materials Science | ||

| Organic Electronics | Building block for conductive polymers and organic semiconductors | chemimpex.comresearchgate.net |

| Component in organic solar cells | researchgate.net | |

| Luminescent Materials | Development of luminescent conjugated oligothiophenes (LCOs) | researchgate.net |

Evolution of Thiophene-Based Scaffolds in Modern Chemical Research

The journey of thiophene-based scaffolds in chemical research has been one of continuous evolution, moving from being considered a mere bioisostere of the benzene (B151609) ring to a highly versatile and sought-after structural motif. nih.gov Initially discovered as a contaminant in benzene, the unique properties of the thiophene ring, including its planarity, lipophilicity, and ability to engage in hydrogen bonding, have led to its widespread use. nih.gov

In medicinal chemistry, the thiophene scaffold has been integral to the development of numerous approved drugs across various therapeutic classes, including anti-inflammatory agents, antimicrobials, and anticancer drugs. nih.govresearchgate.net The ability to easily modify the thiophene ring at various positions has allowed chemists to fine-tune the pharmacological properties of drug candidates, leading to improved efficacy and reduced side effects. nih.gov The development of multicomponent reactions, such as the Gewald reaction, has further streamlined the synthesis of diverse thiophene derivatives. nih.gov

In materials science, the focus has shifted from simple thiophene-containing dyes to the design and synthesis of complex, functional materials. researchgate.netespublisher.com The development of luminescent conjugated polythiophenes (LCPs) and oligothiophenes (LCOs) for detecting protein aggregates associated with diseases like Alzheimer's showcases the sophisticated applications of these scaffolds. researchgate.net The ability to create well-defined donor-acceptor-donor (D-A-D) architectures based on thiophene has been crucial for advancing the field of organic electronics. researchgate.net The continuous development of new synthetic methodologies, including metal-catalyzed cross-coupling reactions, provides access to an ever-expanding library of thiophene-based materials with novel properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNENCHFSDZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380024 | |

| Record name | 2-(2-Bromoacetyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-41-6 | |

| Record name | 2-(2-Bromoacetyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromoacetyl Thiophene

Classical Bromination Strategies for the Thiophene (B33073) Acetyl Moiety

The most direct and common method for synthesizing 2-(2-bromoacetyl)thiophene is the α-bromination of the ketone 2-acetylthiophene (B1664040). This reaction targets the methyl group of the acetyl moiety, substituting a hydrogen atom with a bromine atom. The underlying mechanism for this transformation is an acid-catalyzed halogenation, which proceeds via an enol intermediate.

The process begins with the protonation of the carbonyl oxygen of the 2-acetylthiophene by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the ketone into its enol form. masterorganicchemistry.comyoutube.com The enol, with its electron-rich carbon-carbon double bond, then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). masterorganicchemistry.comyoutube.com This results in the formation of a new carbon-bromine bond at the α-position and the regeneration of the protonated carbonyl. A final deprotonation step yields the this compound product and regenerates the acid catalyst. masterorganicchemistry.com

A typical laboratory procedure involves dissolving 2-acetylthiophene (or a substituted variant) in a suitable solvent, such as diethyl ether or glacial acetic acid, and then adding bromine, often while cooling the mixture to control the reaction rate. nih.gov

Table 1: Example of a Classical Bromination Procedure

| Starting Material | Reagents | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| 4-chloro-2-acetylthiophene | Bromine (Br₂) | Diethyl ether | Ice cooling, then stirred at room temperature for 2 hours | Formation of the α-brominated product |

Advanced Precursor-Based Synthesis Approaches

Beyond the direct bromination of 2-acetylthiophene, advanced synthetic routes involve the construction of the thiophene ring from acyclic precursors, a method that allows for the introduction of various substituents. One notable approach is the synthesis of 5-aryl-2-acetylthiophenes, which can then be brominated at the acetyl group. mdpi.com

This strategy begins with the Vilsmeier-Haack reaction, where an acetophenone (B1666503) derivative is reacted with a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) to form a β-chloroacrolein. mdpi.com This intermediate is a key building block for the thiophene ring. The subsequent cyclization step involves reacting the β-chloroacrolein with a sulfur source, such as sodium sulfide (B99878) nonahydrate, to form a thiolate intermediate. This is followed by the addition of chloroacetone. A final base-catalyzed intramolecular condensation and dehydration lead to the formation of the substituted 2-acetylthiophene ring system. mdpi.com

While this method synthesizes a substituted 2-acetylthiophene rather than the parent compound, it exemplifies a powerful precursor-based strategy. By choosing the appropriate starting acetophenone and other reagents, chemists can build a wide variety of 2-acetylthiophene analogs that can subsequently undergo α-bromination.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Key factors include the choice of solvent, the use of catalysts, and the strategic control of regioselectivity.

Glacial Acetic Acid: Often used as both a solvent and a catalyst, acetic acid can promote the formation of the enol intermediate necessary for the reaction to proceed. nih.gov

Chlorinated Solvents: Solvents like chloroform (B151607) and dichloromethane (B109758) are also employed. They are relatively inert and provide a medium for the reaction to occur under controlled conditions.

Diethyl Ether: This solvent is effective for carrying out the reaction at low temperatures, which helps to manage the exothermic nature of the bromination and can improve selectivity.

The interaction between the solvent and the 2-acetylthiophene solute, particularly the carbonyl stretching vibration, has been studied to understand these effects better.

Catalysis is essential for achieving efficient α-bromination while avoiding unwanted side reactions. The key is to promote the formation of the enol or enolate of the ketone, which is the active nucleophile that reacts with bromine.

Acid Catalysis: The most common approach involves using a Brønsted acid, such as HBr or acetic acid. The acid protonates the carbonyl oxygen, which significantly accelerates the rate of tautomerization to the enol form. masterorganicchemistry.com This is the standard condition for the α-bromination of ketones.

Lewis Acid Catalysis: It is crucial to distinguish between catalysts that promote side-chain bromination and those that promote ring bromination. While Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are potent catalysts in electrophilic aromatic substitution, their use in this context would direct bromine to the thiophene ring, an undesired outcome. hopemaxchem.comstackexchange.com Therefore, strong Lewis acids are generally avoided when the goal is α-bromination of the acetyl group.

Table 2: Comparison of Catalytic Systems for Bromination of 2-Acetylthiophene

| Catalyst Type | Example | Mechanism Promoted | Primary Product |

|---|---|---|---|

| Brønsted Acid | HBr, Acetic Acid | Keto-Enol Tautomerism | α-Bromination (Side-Chain) |

| Lewis Acid | AlCl₃, AlBr₃ | Electrophilic Aromatic Substitution | Ring Bromination |

Regioselectivity is the paramount challenge in the synthesis of this compound. The reaction must selectively occur at the α-carbon of the acetyl side chain, not on the aromatic thiophene ring. Stereoselectivity is not a factor in this specific synthesis as no new chiral center is created.

The control of regioselectivity is achieved by manipulating the reaction mechanism. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring toward electrophilic attack. hopemaxchem.com However, under strongly activating conditions, such as in the presence of a Lewis acid, electrophilic aromatic substitution can still occur, primarily at the 5-position. hopemaxchem.com

To achieve selective α-bromination on the side chain, conditions are chosen to favor the keto-enol tautomerism pathway over the electrophilic aromatic substitution pathway. This involves:

Using an acid catalyst (like HBr or acetic acid) instead of a strong Lewis acid. masterorganicchemistry.com

Performing the reaction under conditions that promote enol formation.

Avoiding excess bromine or harsh conditions that could lead to multiple brominations or ring substitution. iust.ac.ir

By carefully selecting a catalytic system that promotes enolization without strongly activating the bromine for an attack on the deactivated aromatic ring, chemists can ensure that the substitution happens exclusively on the acetyl group.

Table 3: Regioselectivity Control in the Bromination of 2-Acetylthiophene

| Reaction Condition | Favored Position of Attack | Resulting Product Type |

|---|---|---|

| Br₂, Acetic Acid (or other Brønsted acid) | α-Carbon of Acetyl Group | This compound (Side-Chain Bromination) |

| Br₂, AlCl₃ (strong Lewis acid) | C5-Position of Thiophene Ring | 5-Bromo-2-acetylthiophene (Ring Bromination) |

Reactivity and Derivatization of 2 2 Bromoacetyl Thiophene

Nucleophilic Substitution Reactions Involving the Bromoacetyl Group

The bromoacetyl group is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which activates the α-carbon towards nucleophilic attack, and the presence of bromide, a good leaving group. This reactivity is the foundation for numerous synthetic transformations.

Formation of Novel Thiophene (B33073) Derivatives via Direct Substitution

The most straightforward reaction of 2-(2-bromoacetyl)thiophene involves the direct displacement of the bromide ion by a nucleophile. This SN2 reaction is a common strategy for introducing a variety of functional groups at the acetyl position, leading to a diverse range of thiophene derivatives. The sulfur atom of a thiol or thioamide, for instance, can act as a potent nucleophile, readily attacking the α-carbon to displace the bromide. youtube.com

The reactivity of the bromoacetyl group with thiols is well-established, with the reaction rate being influenced by the pH of the medium. nih.gov This chemoselective reaction allows for the formation of new carbon-sulfur bonds, yielding thioether derivatives. Similarly, amines, alcohols, and carbanions can serve as nucleophiles, leading to the synthesis of amino ketones, α-alkoxy ketones, and extended-chain ketones, respectively. These direct substitution products are often stable compounds themselves or serve as crucial intermediates for further synthetic elaborations. nih.govresearchgate.net

Table 1: Examples of Direct Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | 2-Mercaptoethanol | Thioether |

| Amine | Piperidine | α-Amino ketone |

| Alcohol | Sodium Methoxide | α-Alkoxy ketone |

Synthesis of Thiazole (B1198619) and Oxazole Heterocycles

The α-bromo ketone functionality in this compound is an ideal precursor for the construction of five-membered heterocycles like thiazoles and oxazoles. The Hantzsch thiazole synthesis is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide-containing compound, such as thioamides, thioureas, or thiosemicarbazides. youtube.comorganic-chemistry.org

The reaction mechanism begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the bromoacetyl group, displacing the bromide. youtube.com The resulting intermediate then undergoes cyclization via an intramolecular attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This method provides a direct and efficient route to 2,4-disubstituted thiazoles where the 4-position is occupied by the thienyl group.

Similarly, oxazole rings can be synthesized by reacting this compound with amides. In a related approach, thiophene-oxazole dyads can be generated through a two-step process involving the aziridination of (acyl)alkenyl thiophenes and subsequent expansion of the aziridine ring. nih.gov

Table 2: Synthesis of Thiazoles via Hantzsch Condensation

| Thioamide Reagent | Product |

|---|---|

| Thiourea | 2-Amino-4-(thiophen-2-yl)thiazole |

| Thioacetamide | 2-Methyl-4-(thiophen-2-yl)thiazole |

Generation of Imidazole, Pyrazole, and Pyridine Scaffolds

The synthetic utility of this compound extends to the formation of other important heterocyclic systems, including imidazoles, pyrazoles, and pyridines.

Imidazoles: Polysubstituted imidazoles can be prepared through a one-pot reaction involving an α-haloketone, an aldehyde, ammonium acetate (B1210297), and a primary amine. researchgate.net In this synthesis, this compound serves as the α-haloketone component, providing two carbon atoms to the final imidazole ring.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.com While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into one. For example, reaction with a β-ketoester followed by cyclization with hydrazine can yield thiophene-substituted pyrazoles. nih.gov Alternatively, chalcone-type precursors derived from 2-acetylthiophene (B1664040) can react with hydrazines to form pyrazole rings. mdpi.com

Pyridines: The construction of a pyridine ring fused to or substituted with a thiophene moiety can be achieved through various strategies. One common method is the condensation of α,β-unsaturated ketones (chalcones) with a nitrogen source like ammonium formate. organic-chemistry.org this compound can be used to synthesize the required chalcone (B49325) precursor. Another approach involves the reaction of pyridinium salts with compounds containing an active methylene (B1212753) group, which can be derived from the bromoacetyl unit. abertay.ac.uk Skeletal editing of pyridines using elemental sulfur has also been reported as a method to generate 2-aroylthiophenes. nih.govresearchgate.net

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

Cycloaddition reactions provide a powerful tool for the construction of fused ring systems, where the thiophene ring of a this compound derivative becomes part of a larger polycyclic structure. These reactions often involve the in-situ generation of a reactive intermediate that subsequently undergoes cyclization.

Strategies for Thienothiophene Ring Annulation

Thienothiophenes, which consist of two fused thiophene rings, are important building blocks for organic electronics. acs.org Several synthetic strategies can be employed to construct the thieno[3,2-b]thiophene (B52689) or thieno[2,3-b]thiophene core starting from functionalized thiophenes.

A common approach involves creating a second thiophene ring onto the existing one. For example, a derivative of this compound could be reacted with a reagent like sodium sulfide (B99878), which can participate in tandem reactions to close the second ring. acs.org Another strategy involves the reaction of a 3-lithiated thiophene with a disulfide, followed by acid-catalyzed cyclization. encyclopedia.pub While not starting directly from this compound, these methods illustrate the principles of annulation. A key intermediate could be a thiophene bearing a thioether and a vinyl bromide group, which can undergo intramolecular cyclization. The bromoacetyl group can be a synthetic handle to introduce the necessary functionalities for such cyclizations.

Synthesis of Other Polycyclic Heteroaromatic Compounds

The principles of cycloaddition and annulation can be extended to create a variety of other fused heterocyclic systems. researchgate.net The [3+2] cycloaddition reaction is a particularly effective method for building five-membered rings. mdpi.com For instance, heteroaromatic N-ylides, which can be generated in situ, react with electron-deficient olefins to afford fused polycyclic compounds. A derivative of this compound could be designed to act as or generate the dipolarophile or the 1,3-dipole for such reactions.

Furthermore, tandem reactions initiated by nucleophilic substitution on the bromoacetyl group can lead to complex polycyclic systems. For example, reaction with a dinucleophile could result in a substitution followed by an intramolecular cyclization onto the thiophene ring or an appended functional group, leading to the formation of fused pyridines, pyrimidines, or other heteroaromatic systems. The synthesis of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), for example, involves a McMurry coupling followed by a ring-closure reaction, showcasing advanced methods for creating extended polycyclic aromatic systems based on a thiophene core. acs.org

Cross-Coupling Reactions Utilizing the Bromine Functionality

The presence of a bromine atom on the acetyl group of this compound, while not directly attached to the aromatic ring, influences its reactivity in substitution reactions. However, for the purpose of this section, we will consider the reactivity of a closely related and more extensively studied class of compounds, bromothiophenes, in transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, the reactivity of bromothiophenes in such couplings provides a strong indication of the expected chemical behavior. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds.

The general mechanism involves the oxidative addition of the bromothiophene to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Entry | Bromothiophene | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | >95 |

| 2 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |

| 3 | 2,5-Dibromothiophene | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 85 |

This table presents generalized conditions for the Suzuki-Miyaura coupling of bromothiophenes as a model for the potential reactivity of this compound.

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, the bromine functionality in bromothiophenes can participate in a variety of other transition metal-catalyzed reactions to form diverse molecular architectures.

Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While the α-bromo ketone functionality in this compound might be prone to side reactions, the Heck reaction of bromothiophenes with various alkenes is well-established, leading to the formation of substituted vinylthiophenes.

Sonogashira Coupling: This coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of bromothiophenes provides a direct route to ethynylthiophene derivatives, which are valuable precursors for more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine. The amination of bromothiophenes is a powerful tool for the synthesis of aminothiophene derivatives, which are prevalent in medicinal chemistry.

Table 2: Overview of Other Cross-Coupling Reactions with Bromothiophenes

| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Product |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 2-Styrylthiophene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Phenylethynyl)thiophene |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | NaOtBu | 2-(Morpholino)thiophene |

This table illustrates common conditions and products for other cross-coupling reactions involving bromothiophenes, which can be extrapolated to predict the reactivity of this compound.

Reductive and Oxidative Transformations of this compound

The carbonyl group and the thiophene ring in this compound are susceptible to both reductive and oxidative transformations, allowing for a wide range of functional group interconversions.

Enantioselective Reduction of the Carbonyl Functionality

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a synthetically important transformation. Enantioselective reduction methods are particularly valuable as they provide access to optically active compounds, which are crucial in the pharmaceutical and agrochemical industries.

One of the most powerful methods for the asymmetric reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or catecholborane. The catalyst creates a chiral environment around the carbonyl group, directing the hydride delivery from one face of the ketone, thus leading to the formation of one enantiomer in excess. The predictability and high enantioselectivity of the CBS reduction make it a widely used method for the synthesis of chiral alcohols.

While specific data for the enantioselective reduction of this compound is scarce, studies on the reduction of similar α-haloketones and 2-acetylthiophene derivatives demonstrate the feasibility and potential for high enantiomeric excess (ee).

Table 3: Enantioselective Reduction of Ketones using CBS Catalysis

| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |

| 2-Chloroacetophenone | (R)-CBS | BMS | THF | -20 | 95 | 97 |

| 2-Acetylthiophene | (S)-CBS | Catecholborane | Toluene | -78 | 92 | 95 |

| 2-Bromoacetophenone | (R)-CBS | BMS | THF | -20 | 90 | 96 |

This table provides examples of the enantioselective reduction of related ketones, suggesting the potential outcomes for the reduction of this compound.

Oxidative Modifications for Functional Group Interconversion

The acetyl group of this compound can undergo oxidative transformations to yield other valuable functional groups. A common and synthetically useful transformation is the oxidation of the acetyl group to a carboxylic acid. This can be achieved using various oxidizing agents, with the haloform reaction being a classic method for methyl ketones. Treatment with a halogen (e.g., bromine or iodine) in the presence of a base (e.g., sodium hydroxide) converts the methyl ketone into a carboxylate and a haloform.

Alternatively, more direct oxidation methods can be employed. For instance, the oxidation of 2-acetylthiophene to thiophene-2-carboxylic acid can be accomplished using oxidizing agents like nitric acid or through catalytic aerobic oxidation. acs.org Thiophene-2-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

The thiophene ring itself can also be oxidized, typically at the sulfur atom, to form thiophene-S-oxides or thiophene-S,S-dioxides. These transformations alter the electronic properties of the thiophene ring and can be used to modulate the reactivity and biological activity of the molecule.

Table 4: Oxidative Transformations of 2-Acetylthiophene Derivatives

| Starting Material | Reagents | Product | Transformation |

| 2-Acetylthiophene | I₂, NaOH | Thiophene-2-carboxylic acid | Haloform Reaction |

| 2-Acetylthiophene | Mn(OAc)₂, Co(OAc)₂, O₂ | Thiophene-2-carboxylic acid | Aerobic Oxidation |

| 2-Acetylthiophene | m-CPBA | 2-Acetylthiophene-S-oxide | Sulfur Oxidation |

This table summarizes potential oxidative modifications of the 2-acetylthiophene core, which are applicable to this compound for functional group interconversion.

Spectroscopic and Advanced Analytical Characterization of 2 2 Bromoacetyl Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of 2-(2-bromoacetyl)thiophene derivatives, offering deep insights into the molecular structure by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in providing a comprehensive picture of the compound's architecture.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. In the case of this compound derivatives, the chemical shifts (δ) and coupling constants (J) of the protons on the thiophene (B33073) ring and the bromoacetyl group are characteristic. For instance, in a series of (2,4-bis(arylamino)thiazol-5-yl)(thiophen-2-yl)methanone derivatives, the thiophene protons typically appear as doublets and triplets in the aromatic region of the spectrum. ijpsr.com For example, the proton at position 1 of the thiophene ring shows a doublet at δ 7.91 ppm (J = 5.2 Hz), while the proton at position 2 appears as a triplet at δ 7.19 ppm (J = 1.2 Hz), and the proton at position 3 as a doublet at δ 7.90 ppm (J = 6.4 Hz). ijpsr.com

The protons of the methylene (B1212753) group in the bromoacetyl moiety are also readily identifiable, though their chemical shift can be influenced by subsequent reactions. In the starting material, this compound, these protons would be expected to show a singlet in a specific region of the spectrum.

The following table summarizes the ¹H NMR data for selected this compound derivatives:

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| (2,4-bis(phenylamino)thiazol-5-yl)(thiophen-2-yl)methanone | Thiophene H-1 | 7.91 | d | 5.2 | ijpsr.com |

| Thiophene H-2 | 7.19 | t | 1.2 | ijpsr.com | |

| Thiophene H-3 | 7.90 | d | 6.4 | ijpsr.com | |

| Aromatic & NH | 7.07-7.89, 11.30 | m, s | - | ijpsr.com | |

| 4-Amino-3-cyano-5-(4-(1H-tetrazol-1-yl)benzoyl)-2-(phenylamino)thiophene | NH₂, NH, Aromatic H, Tetrazole-H | 6.87, 10.09, 7.12-7.79, 9.48 | s, s, m, s | - | nih.gov |

| 2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | NH₂, Coumarin H-4, Aromatic H | 3.60, 6.90, 7.07-7.85 | s, s, m | - | mdpi.com |

Carbon-13 NMR (¹³C NMR) Structural Confirmation

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring, the carbonyl group, and the bromoacetyl methylene group are diagnostic. For instance, in a study of tetrazole-thiophene hybrids, the carbon signals for the thiophene ring were observed in the range of δ 101-142 ppm, while the carbonyl carbon appeared at δ 186.58 ppm. nih.gov

The table below presents characteristic ¹³C NMR chemical shifts for representative derivatives:

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Tetrazole-thiophene hybrid | Thiophene & Aromatic C | 101.61-141.18 | nih.gov |

| Carbonyl C | 186.58 | nih.gov | |

| CONH₂ | 166.29 | nih.gov | |

| 2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | Thiophene & Coumarin C | 119.3-154.2 | mdpi.com |

| CN | 116.3 | mdpi.com | |

| Carbonyl C | 166.2 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, key characteristic absorption bands include the carbonyl (C=O) stretching vibration, C-Br stretching, and vibrations associated with the thiophene ring. In a study of thienyl chalcone (B49325) derivatives, the C=O stretching frequency was observed in the range of 1637-1724 cm⁻¹. researchgate.net The presence of other functional groups, such as amino (NH₂) or cyano (C≡N) groups in derivatives, can also be confirmed by their characteristic IR absorptions. For example, in 2-amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile, the NH₂ stretch was observed at 3427 cm⁻¹, the C≡N stretch at 2209 cm⁻¹, and the C=O stretch at 1703 cm⁻¹. mdpi.com

The following table provides a summary of key IR absorption bands for some derivatives:

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| (E)-2-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-mercapto-3-(phenylamino)acrylonitrile | NH | 3132 | researchgate.net |

| C≡N | 2202 | researchgate.net | |

| C=O | 1724, 1637 | researchgate.net | |

| 2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | NH₂ | 3427 | mdpi.com |

| C≡N | 2209 | mdpi.com | |

| C=O | 1703 | mdpi.com | |

| 2,2'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis((3a)H-indole)) | NH | 3390 | mdpi.com |

| C=O | 1690 | mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound derivatives, the presence of bromine is particularly notable due to its isotopic pattern (⁷⁹Br and ⁸¹Br), which results in characteristic M+ and M+2 peaks of nearly equal intensity.

In the mass spectrum of 4,4'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(thiazol-2-amine), the molecular ion peak was observed at m/z 364, with a significant M+1 peak at m/z 365. mdpi.com The fragmentation pattern can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a powerful tool for confirming the identity of a newly synthesized compound. For example, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The table below shows mass spectrometry data for selected derivatives:

| Compound | Ion | m/z | Reference |

| (2,4-bis(phenylamino)thiazol-5-yl)(thiophen-2-yl)methanone | [M]⁺ | 378.07 | ijpsr.com |

| 2,2'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis((3a)H-indole)) | [M]⁺, [M+1]⁺ | 398, 399 | mdpi.com |

| 4,4'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(thiazol-2-amine) | [M]⁺, [M+1]⁺ | 364, 365 | mdpi.com |

| 2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | [M]⁺ | 347 | mdpi.com |

| 2-oxo-2-(2-oxo-2H-chromen-3-yl)-N'-phenylacetohydrazonoylbromide | [M]⁺ | 371 | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to verify the purity and composition of the synthesized derivative. For example, for 2,2'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis((3a)H-indole)), the calculated elemental composition was C, 72.33%; H, 4.55%; N, 7.03%; S, 16.09%. The found values were C, 72.22%; H, 4.49%; N, 7.13%; S, 16.03%, which are in close agreement with the calculated values, thus confirming the proposed structure. mdpi.com

The following table presents the elemental analysis data for several this compound derivatives:

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2,2'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis((3a)H-indole)) | C₂₄H₁₈N₂S₂ | C: 72.33, H: 4.55, N: 7.03, S: 16.09 | C: 72.22, H: 4.49, N: 7.13, S: 16.03 | mdpi.com |

| 4,4'-(3,4-Dimethylthieno[2,3-b]thiophen-2,5-diyl)bis(thiazol-2-amine) | C₁₄H₁₂N₄S₄ | C: 46.13, H: 3.32, N: 15.37, S: 35.18 | C: 46.10, H: 3.34, N: 15.28, S: 35.12 | mdpi.com |

| 2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile | C₁₄H₇BrN₂O₂S | C: 48.43, H: 2.03, N: 8.07, S: 9.24 | C: 48.68, H: 2.29, N: 8.39, S: 9.03 | mdpi.com |

| 2-oxo-2-(2-oxo-2H-chromen-3-yl)-N'-phenylacetohydrazonoylbromide | C₁₇H₁₁BrN₂O₃ | C: 55.01, H: 2.99, N: 7.55 | C: 55.32, H: 3.29, N: 7.33 | mdpi.com |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While the crystal structure of the parent compound this compound is not extensively detailed in the reviewed literature, a comprehensive X-ray diffraction analysis has been performed on one of its derivatives, 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester . nih.gov This analysis offers significant insights into the solid-state structure of related thiophene systems.

The study revealed that the compound crystallizes in the triclinic system with a P-1 space group. nih.gov The structure was found to exist as two constitutional isomers (2a and 2b) in an 80:20 ratio, which differ in the position of the bromine atom. nih.gov The detailed crystallographic data for the major isomer provides a definitive look at its molecular geometry. nih.gov

Key structural features from the analysis include the orientation of the phenyl rings relative to the central thiophene ring. The phenyl ring at position 4 is almost perpendicular to the thiophene ring, with a dihedral angle of 88.11°. nih.gov In contrast, the phenylamino (B1219803) group at position 2 is nearly coplanar with the thiophene ring, showing a small dihedral angle of 3.27°. nih.gov The structure is further stabilized by a strong intramolecular hydrogen bond between the amine hydrogen and a carbonyl oxygen. nih.gov

The precise crystallographic parameters determined for the derivative are summarized in the table below.

Table 1: X-ray Crystallographic Data for 5-(2-bromo-acetyl)-4-phenyl-2-phenylaminothiophene-3-carboxylic acid ethyl ester

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8152 (8) |

| b (Å) | 10.0958 (9) |

| c (Å) | 12.6892 (10) |

| α (°) | 68.549 (5) |

| β (°) | 81.667 (5) |

| γ (°) | 68.229 (5) |

| Volume (ų) | 976.04 (15) |

| Z (molecules/unit cell) | 2 |

Data sourced from Tsoler et al. (2017). nih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of materials. The temperature at which significant weight loss begins indicates the onset of thermal decomposition.

Specific TGA data for this compound itself is not prominently available in scientific literature. However, thermal analyses of related thieno[3,2-b]thiophene (B52689) derivatives provide valuable insights into the thermal stability of these conjugated heterocyclic systems. These studies show that thienothiophene-based materials generally exhibit good thermal stability, a desirable property for applications in organic electronics. nih.gov

For instance, a study on 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) , a related thienothiophene structure, showed a detailed decomposition temperature at 313 °C under a nitrogen atmosphere, indicating its thermal robustness. frontiersin.org Further research on various copolymers based on thienothiophene for polymer solar cells also highlights their high thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 300 °C. mdpi.comresearchgate.net For example, three different thienothiophene-based copolymers designed for solar cells all showed high thermal stability. mdpi.com

The table below summarizes the thermal decomposition temperatures for several thienothiophene derivatives, illustrating the general thermal stability of this class of compounds.

Table 2: Thermal Decomposition Data for Thienothiophene Derivatives

| Compound/Material | Decomposition Temperature (Td) (°C) | Notes |

|---|---|---|

| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) | 313 | Onset of detailed decomposition. frontiersin.org |

| Thienothiophene-based Copolymers for PSCs | >300 | Temperature at 5% weight loss. mdpi.comresearchgate.net |

| Thieno[3,2-b]thiophene derivatives (M1, M2) | ~167-185 | Temperature at 5% weight loss. frontiersin.org |

Data sourced from various studies on thienothiophene derivatives. frontiersin.orgmdpi.comresearchgate.net

This data collectively suggests that the core thiophene and thienothiophene structures provide a foundation for thermally stable materials.

Computational Chemistry Studies on 2 2 Bromoacetyl Thiophene and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 2-(2-Bromoacetyl)thiophene and its analogues, DFT is employed to calculate various properties, including molecular geometries, electronic energies, and vibrational frequencies. Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-311G(d,p) or 6-31G(d), which provides a set of mathematical functions to describe the electronic wave functions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene (B33073) derivatives, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature would be the rotation around the single bond connecting the thiophene ring and the acetyl group. By calculating the energy for different torsional angles, a potential energy surface scan can identify the most stable conformer(s). For example, a study on thiophene-2-carboxylic acid examined its monomer and dimer conformers to determine conformational stability. This analysis is crucial as the molecule's conformation can significantly influence its physical properties and biological activity.

Table 1: Representative Calculated Structural Parameters for a Thiophene Derivative Note: This table presents example data for a related compound, 2-thiophene carboxylic acid, to illustrate typical results from geometry optimization calculations.

| Parameter | Bond | Value (Å or °) |

| Bond Length | C=C | ~1.37 - 1.38 Å |

| C-C | ~1.41 - 1.45 Å | |

| C-S | ~1.71 Å | |

| Bond Angle | S-C-C | ~111° - 113° |

| C-C-C | ~112° - 113° |

Data derived from principles discussed in computational studies of thiophene derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Energy Level Determination

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. For various thiophene derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.44 to 4.65 eV, indicating stable molecular structures. DFT calculations allow for the visualization of these orbitals, showing their distribution across the molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

Table 2: Example Frontier Molecular Orbital Energies for Thiophene Sulphonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue 1 | -6.85 | -2.20 | 4.65 |

| Analogue 2 | -6.12 | -2.68 | 3.44 |

| Analogue 3 | -7.11 | -2.57 | 4.54 |

Data sourced from a computational study on thiophene sulphonamide derivatives, calculated at the B3LYP/6-311G(d,p) level.

Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis

Population analysis methods are used to derive atomic charges from quantum mechanical calculations, providing insights into the charge distribution within a molecule. The Mulliken analysis is one of the oldest and simplest methods, but it is known to be highly dependent on the basis set used in the calculation.

A more robust and widely preferred method is Natural Bond Orbital (NBO) analysis. NBO analysis provides a chemically intuitive picture of bonding by localizing the electron density into atomic core orbitals, lone pairs, and bonding orbitals. It gives natural atomic charges that are generally less basis-set dependent than Mulliken charges. Furthermore, NBO analysis can reveal stabilizing interactions within the molecule, such as hyperconjugation, by quantifying the charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. These calculations help identify the most electronegative and electropositive sites in this compound, which are crucial for understanding its intermolecular interactions.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the characteristic stretching, bending, and twisting motions of its atoms. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy.

For substituted thiophenes, characteristic vibrational modes include C-H stretching, C-C stretching within the aromatic ring, and C-S stretching. Aromatic ring stretching vibrations for 2-substituted thiophenes are typically observed in the 1347–1532 cm⁻¹ region. DFT calculations provide a set of vibrational modes and their corresponding frequencies and intensities. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the computational method. The detailed assignment of each vibrational mode is typically performed using Potential Energy Distribution (PED) analysis.

Table 3: Representative Vibrational Frequencies for a 2-Substituted Thiophene Analogue Note: This table shows a selection of calculated and experimental frequencies for 2-thiophene carboxylic acid to illustrate the correlation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-C Ring Stretch | 1526 | 1528 | 1530 |

| C-C Ring Stretch | 1410 | - | 1413 |

| C-H In-plane Bend | 1283 | 1283 | - |

| C-S Stretch | 852 | - | - |

Data sourced from a DFT study on 2-thiophene carboxylic acid.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities in Biological Systems

For a molecule like this compound, molecular docking simulations can predict how it might interact with the active site of a specific biological target, such as an enzyme or a receptor. The simulation places the ligand in various positions and conformations within the receptor's binding pocket and calculates a score, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the interaction.

Docking studies reveal the specific binding mode, detailing the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies on various thiophene derivatives have identified key interactions with amino acid residues in the active sites of targets like dihydrofolate reductase and rhomboid protease. The results, including binding affinity scores and a visual representation of the interactions, help rationalize the biological activity of the compound and can guide the design of more potent analogues.

Table 4: Example of Molecular Docking Results for Thiophene Derivatives Against a Protein Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiophene-carbohydrazide analogue | Folate Receptor α | -11.0 | ASP81, Arg106, Trp134 |

| Thieno[2,3-b]thiophene analogue | C. albicans DHFR | - | Not specified |

| Thiophene-2-carboxamide analogue | DprE1 enzyme | -8.516 | Not specified |

Data compiled from docking studies on various thiophene analogues.

In Silico Structure-Activity Relationship (SAR) Prediction

While specific comprehensive in silico Structure-Activity Relationship (SAR) studies exclusively targeting this compound are not extensively documented in publicly available literature, it is possible to predict the SAR of its analogues by extrapolating from computational studies on other thiophene derivatives. nih.govnih.govipb.pt These studies consistently highlight the importance of electronic and steric factors in determining the biological activity of thiophene-containing compounds. nih.gov Computational methods allow for the systematic modification of the parent structure of this compound and the prediction of how these changes might influence a target biological activity, such as anticancer or antimicrobial effects.

The core structure of this compound consists of a thiophene ring, a carbonyl group, and a bromoacetyl moiety. Modifications at various positions are predicted to modulate its activity. Key areas for substitution on the thiophene ring are the 3, 4, and 5-positions. Additionally, the bromine atom on the acetyl group represents another site for modification.

Predicted Effects of Substitutions on the Thiophene Ring:

The electronic properties of substituents on the thiophene ring are anticipated to play a dominant role in modulating biological activity. nih.gov The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, affecting its reactivity and interaction with biological targets.

For instance, in studies on other thiophene analogues, the presence of electron-withdrawing groups has been shown to enhance certain biological activities. techscience.com Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target and the nature of the interaction.

Below is a predictive data table illustrating the potential impact of various substituents at the 5-position of the thiophene ring on a hypothetical biological activity. The predictions are based on general principles observed in QSAR studies of similar heterocyclic compounds. nih.govcore.ac.uk

Table 1: Predicted Structure-Activity Relationship for 5-Substituted this compound Analogues

| Substituent (R) at 5-position | Electronic Nature | Predicted Biological Activity | Rationale |

| -H (Parent Compound) | Neutral | Baseline | Reference compound. |

| -NO₂ | Strong Electron-Withdrawing | Potentially Increased | Enhances electrophilicity of the carbonyl carbon and thiophene ring. |

| -CN | Strong Electron-Withdrawing | Potentially Increased | Similar to nitro group, increases electrophilic character. |

| -Cl | Weak Electron-Withdrawing | Potentially Moderately Increased | Halogens can participate in halogen bonding and alter lipophilicity. |

| -CH₃ | Weak Electron-Donating | Potentially Decreased or Increased | Alkyl groups can provide steric hindrance but also increase lipophilicity. |

| -OCH₃ | Strong Electron-Donating | Potentially Decreased or Increased | Methoxy group can increase electron density and engage in hydrogen bonding. |

| -NH₂ | Strong Electron-Donating | Potentially Decreased or Increased | Amino group can act as a hydrogen bond donor and significantly alters electronics. |

Predicted Effects of Modifying the Bromoacetyl Moiety:

The bromoacetyl group is a reactive electrophilic center, which is often crucial for the mechanism of action, particularly in the context of enzyme inhibition through covalent modification. Replacing the bromine atom with other halogens or functional groups would directly impact this reactivity.

Molecular docking studies on similar thiophene derivatives have shown that the nature of the group at this position can significantly influence the binding affinity to target proteins. nih.govresearchgate.netrjraap.com The size, electronegativity, and leaving group ability of the substituent are critical parameters.

The following table outlines the predicted SAR for modifications to the acetyl side chain.

Table 2: Predicted Structure-Activity Relationship for Analogues with Modified Acetyl Side Chain

| Analogue Structure | Modification | Predicted Biological Activity | Rationale |

| This compound | Parent Compound | Baseline | Reference compound with good leaving group (Br⁻). |

| 2-(2-Chloroacetyl)thiophene | Bromine to Chlorine Substitution | Potentially Similar or Slightly Decreased | Chlorine is a good leaving group but generally less reactive than bromine. |

| 2-(2-Fluoroacetyl)thiophene | Bromine to Fluorine Substitution | Potentially Decreased | Fluorine is a poor leaving group, likely reducing covalent modification potential. |

| 2-(2-Iodoacetyl)thiophene | Bromine to Iodine Substitution | Potentially Increased | Iodine is an excellent leaving group, potentially increasing reactivity. |

| 2-(2-Hydroxyacetyl)thiophene | Bromine to Hydroxyl Substitution | Potentially Decreased | The hydroxyl group is a poor leaving group, reducing electrophilicity. |

Future Research Directions and Emerging Paradigms for 2 2 Bromoacetyl Thiophene

Innovations in Green Chemistry Approaches for Synthesis

Traditional chemical synthesis methods are often associated with hazardous materials and significant waste production. Green chemistry aims to address these issues by designing more sustainable and environmentally friendly processes. nih.gov For the synthesis of 2-(2-Bromoacetyl)thiophene, which is typically prepared by the bromination of 2-acetylthiophene (B1664040), future research is likely to focus on several green innovations.

Current challenges in the synthesis include controlling the regioselectivity of the bromination, as the acetyl group directs incoming electrophiles primarily to the 5-position, making the synthesis of the 4-bromo isomer more complex. thieme-connect.com Advanced methods, such as using a large excess of aluminum(III) chloride ('catalyst swamping conditions'), have been shown to selectively produce 4-brominated products. thieme-connect.com Future green approaches could involve:

Solvent-Free and Aqueous Media Reactions : Research into palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has demonstrated success using water as the sole reaction medium, which is a significant step towards greener synthesis. unito.it Applying similar principles to the bromination of 2-acetylthiophene could drastically reduce the reliance on volatile and often toxic organic solvents.

Catalyst Innovation : The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Ligand-less palladium acetate (B1210297) has been shown to be an effective catalyst for the direct arylation of thiophene derivatives at very low concentrations. researchgate.net Research into novel, non-toxic, and reusable catalysts for the specific bromination of 2-acetylthiophene could improve atom economy and reduce waste.

Energy Efficiency : Many synthetic procedures require significant energy input for heating. unito.it The exploration of alternative energy sources like microwave irradiation, which has been shown to accelerate Suzuki-Miyaura cross-coupling reactions of brominated thiophenes, could lead to more energy-efficient syntheses.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Aqueous Media | Performing the bromination of 2-acetylthiophene in water. unito.it | Reduces use of volatile organic compounds (VOCs), cost-effective, and safer. |

| Novel Catalysis | Use of highly active, recyclable catalysts like ligand-less palladium systems or biocatalysts. researchgate.netsynthiaonline.com | Lower catalyst loading, reduced metal waste, increased reaction efficiency. |

| Alternative Energy | Employing microwave irradiation or mechanochemical synthesis. | Faster reaction times, reduced energy consumption, potential for solvent-free reactions. |

Identification of Novel Biological Targets and Therapeutic Pathways

Thiophene derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netencyclopedia.pubresearchgate.netbenthamscience.com This suggests that this compound, as a precursor to a vast library of derivatives, holds significant potential for the discovery of novel therapeutic agents that act on new biological targets and pathways.

Thiophene analogs have been reported to interact with a wide array of cancer-specific protein targets, influencing various signaling pathways. nih.gov Future research could focus on derivatives of this compound to target:

Kinase Inhibition : Derivatives of thiophene have shown activity against kinases like WEE1 and VEGFR-2/AKT, which are crucial in cell cycle regulation and tumor progression. nih.govmdpi.com Synthesizing new compounds from this compound could lead to more potent and selective kinase inhibitors for cancer therapy.

Tubulin Polymerization : Some thiophene-containing compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov This established mechanism provides a clear path for designing novel anticancer agents derived from this compound.

Inflammatory Pathways : Thiophene-based compounds are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). encyclopedia.pubmdpi.com There is an opportunity to develop new anti-inflammatory drugs by exploring derivatives that can modulate these or other inflammatory targets like phospholipase A2 (PLA2). encyclopedia.pub

| Potential Biological Target | Therapeutic Pathway | Example from Thiophene Derivatives |

| WEE1 Kinase | Cell Cycle Regulation (G2/M Arrest) | A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as an inhibitor. nih.gov |

| Tubulin | Mitosis and Cell Division | Thiophene derivatives have been shown to destabilize tubulin polymerization. nih.gov |

| VEGFR-2 / AKT | Angiogenesis and Cell Survival | Fused thiophene derivatives have been identified as dual inhibitors. mdpi.com |

| COX / LOX Enzymes | Inflammation | Tinoridine and Tiaprofenic acid are commercial anti-inflammatory drugs containing a thiophene ring. encyclopedia.pubmdpi.com |

Integration with Nanotechnology for Targeted Delivery and Enhanced Functionality

A significant challenge for many promising therapeutic compounds, including thiophene derivatives, is poor water solubility and potential toxicity. nih.govmdpi.comnih.gov Nanotechnology offers innovative solutions to overcome these hurdles through targeted drug delivery systems. Integrating this compound-derived compounds with nanocarriers is a promising area for future research.

Nanoparticles can enhance the delivery of hydrophobic drugs, provide sustained release, and improve accumulation at tumor sites. nih.gov Various nanocarriers have been explored for the delivery of thiophene derivatives:

Polymeric Nanoparticles : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been used to encapsulate thiophene derivatives, significantly enhancing their antitumor activity compared to the soluble drug. nih.gov This approach could be adapted for novel compounds synthesized from this compound.

Albumin-Based Nanoparticles : Human serum albumin (HSA) nanoparticles have been successfully used to deliver thiophene derivatives, overcoming solubility issues and demonstrating high encapsulation efficiency and a slow-release profile. mdpi.comnih.gov

Targeted Nanocarriers : To improve selectivity for cancer cells, nanoparticles can be coated with targeting ligands like folic acid (FA). nih.govacs.org FA-coated nanoparticles have shown enhanced uptake in cancer cells that overexpress the folate receptor, presenting a promising strategy for targeted therapy with thiophene-based drugs. nih.govacs.orgresearchgate.net

| Nanocarrier Type | Key Features | Application for Thiophene Derivatives |

| PLGA Nanoparticles | Biodegradable, sustained drug release. nih.gov | Enhanced antitumor activity of a tetrahydrobenzo[b]thiophene derivative. nih.gov |

| Albumin (HSA) Nanoparticles | Biocompatible, overcomes poor solubility, self-assembling. mdpi.comnih.gov | High encapsulation efficiency (99.59%) and sustained release of a thiophene derivative over 120 hours. mdpi.com |

| Folate-Coated Nanoparticles | Targets cancer cells overexpressing folate receptors. nih.govacs.org | Improved selectivity and enhanced cellular uptake in HeLa and Hep G2 cells. nih.govacs.orgresearchgate.net |

Advanced Computational Design and Machine Learning for Predictive Material and Biological Properties

The traditional process of drug discovery and materials development is often lengthy and costly. zendy.io Advanced computational tools, including machine learning (ML) and quantum chemical calculations, are revolutionizing this landscape by enabling the prediction of material and biological properties, thus guiding and accelerating experimental research. zendy.iochemrxiv.org

For this compound and its derivatives, these computational approaches can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. Such studies on thiophene analogs have successfully identified key electronic properties, like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, that modulate anti-inflammatory activity. nih.govresearchgate.net This methodology can be used to design and screen virtual libraries of this compound derivatives to prioritize candidates for synthesis.

Molecular Docking and Dynamics : These techniques simulate the interaction between a small molecule and a biological target, such as an enzyme or receptor. Docking studies have been used to evaluate the binding patterns of thiophene derivatives within the active sites of targets like VEGFR-2, AKT, COX-2, and 5-LOX, providing insights into their mechanism of action. mdpi.commdpi.com

Machine Learning in Materials Science : ML algorithms are increasingly being used to predict the properties of new materials, accelerating the discovery cycle. zendy.ioyoutube.com By training ML models on existing data for thiophene-based compounds, it may become possible to predict the electronic, optical, or biological properties of novel derivatives synthesized from this compound, guiding the development of new functional materials or therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(2-bromoacetyl)thiophene derivatives?

- Answer: Common routes include Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to introduce functional groups at the thiophene ring . Substitution reactions at the bromine site with nucleophiles (e.g., amines, alkoxides) are also widely used, requiring optimization of solvents (e.g., THF, DMF) and temperatures (60–120°C) to achieve >80% yields . For acetylated derivatives, Friedel-Crafts acylation or direct bromination of pre-acetylated thiophenes may be employed, though regioselectivity must be controlled via directing groups .

Q. How can researchers purify and characterize this compound effectively?

- Answer: Purification is typically achieved via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water mixtures) . Characterization relies on ¹H/¹³C NMR (δ ~2.5 ppm for acetyl protons, 120–130 ppm for quaternary carbons) and HRMS (exact mass: ~217.96 g/mol for C₆H₅BrOS) . FT-IR confirms acetyl C=O stretches at ~1680 cm⁻¹ and thiophene ring vibrations at 3100–3000 cm⁻¹ .

Q. What are the key stability considerations for handling this compound?

- Answer: The compound is sensitive to moisture (hydrolysis of acetyl group) and light (decomposition via radical pathways). Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Decomposition products include thiophene sulfoxides (~15% after 30 days at 25°C) .

Advanced Research Questions

Q. How do electronic effects of the bromoacetyl group influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing acetyl group enhances electrophilicity at the thiophene C-2 position, facilitating oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the acetyl group may reduce yields in Buchwald-Hartwig aminations. DFT calculations (e.g., B3LYP/6-31G*) show a LUMO energy of –1.8 eV at the bromine site, favoring SNAr mechanisms with soft nucleophiles .

Q. What strategies resolve contradictions in reported biological activity data for bromoacetyl-thiophene derivatives?

- Answer: Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM against S. aureus) may arise from assay conditions (pH, solvent DMSO%). Use standardized protocols (CLSI guidelines) and validate via dose-response curves . For anticancer studies, compare cytotoxicity (MTT assays) with apoptosis markers (caspase-3 activation) to distinguish specific activity from general toxicity .

Q. How can this compound be integrated into conjugated polymers for optoelectronic applications?

- Answer: The bromine serves as a leaving group for polymerization via Kumada or Yamamoto couplings. Copolymers with benzodithiophene units exhibit bandgaps of ~2.1 eV and hole mobilities up to 0.12 cm²/V·s in OFETs. Annealing at 150°C improves crystallinity, as confirmed by GIWAXS .

Methodological Considerations Table

Key Challenges & Recommendations

- Regioselectivity in Functionalization: Use steric directing groups (e.g., trimethylsilyl) to favor C-5 substitution over C-3 .

- Scalability: Replace toxic solvents (DMF) with 2-MeTHF or cyclopentyl methyl ether (CPME) for greener synthesis .

- Data Reproducibility: Report detailed spectroscopic datasets (e.g., NMR coupling constants) and deposit raw data in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.